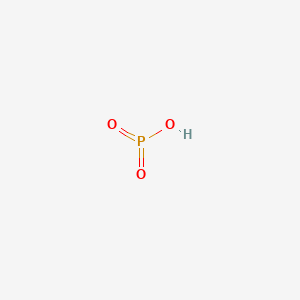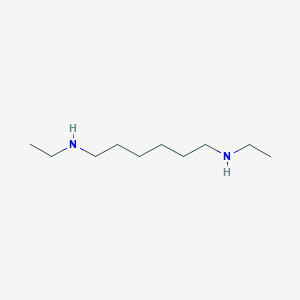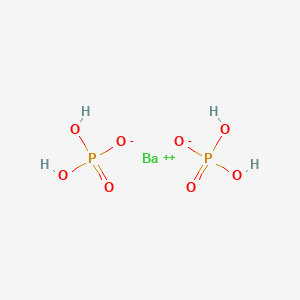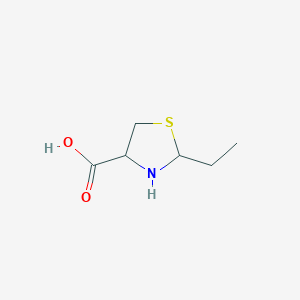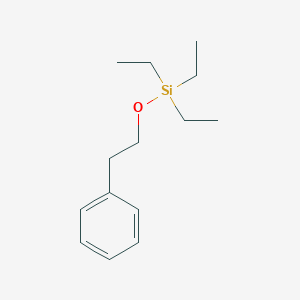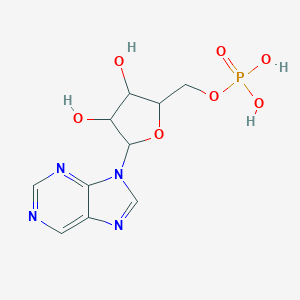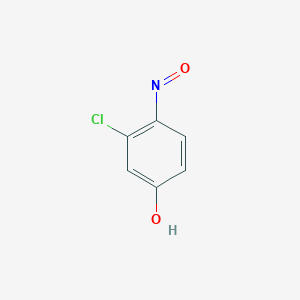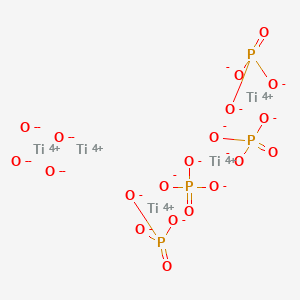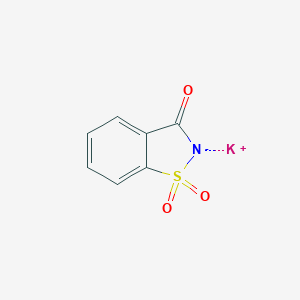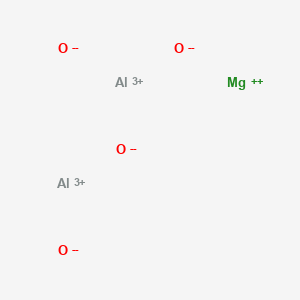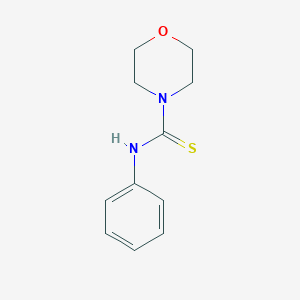
N-phenylmorpholine-4-carbothioamide
Übersicht
Beschreibung
N-phenylmorpholine-4-carbothioamide, commonly known as PMCTA, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. PMCTA is a heterocyclic compound that contains a morpholine ring and a carbothioamide group attached to a phenyl ring.
Wirkmechanismus
The mechanism of action of PMCTA is not fully understood. However, it is believed that PMCTA exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PMCTA has been shown to have low toxicity and high bioavailability. It has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage. PMCTA has been shown to modulate the activity of various enzymes, including superoxide dismutase, catalase, and glutathione peroxidase.
Vorteile Und Einschränkungen Für Laborexperimente
PMCTA has several advantages for lab experiments. It has low toxicity, high solubility, and high stability. It can be easily synthesized in the lab with high yield. However, PMCTA has some limitations, including its limited water solubility and potential cytotoxicity at high concentrations.
Zukünftige Richtungen
PMCTA has several potential future directions for scientific research. It can be further studied for its antitumor and antimicrobial properties. It can also be explored for its potential use as an antioxidant and in the treatment of neurodegenerative diseases. Additionally, the synthesis of PMCTA can be optimized to improve the yield and reduce the cost of production.
Conclusion:
In conclusion, PMCTA is a promising chemical compound that has diverse applications in scientific research. Its antimicrobial, antitumor, and antioxidant properties make it a valuable compound for further study. The synthesis of PMCTA is relatively simple and can be easily performed in the lab. However, further research is needed to fully understand its mechanism of action and potential uses in medicine.
Synthesemethoden
The synthesis of PMCTA involves the reaction of N-phenylmorpholine-4-carboxamide with carbon disulfide and potassium hydroxide. The reaction takes place in the presence of ethanol as a solvent. The product is obtained by precipitation with water and recrystallization from ethanol. The yield of PMCTA is approximately 80%.
Wissenschaftliche Forschungsanwendungen
PMCTA has been extensively studied for its antimicrobial, antitumor, and antioxidant properties. It has shown promising results in inhibiting the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. PMCTA has also demonstrated antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and liver cancer.
Eigenschaften
IUPAC Name |
N-phenylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c15-11(13-6-8-14-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYMYVBNBAVIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349910 | |
| Record name | N-phenylmorpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylmorpholine-4-carbothioamide | |
CAS RN |
15093-54-6 | |
| Record name | N-Phenyl-4-morpholinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15093-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-phenylmorpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



